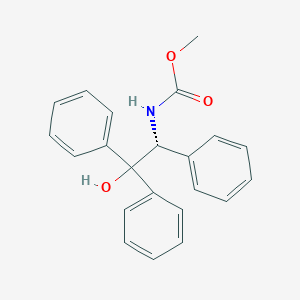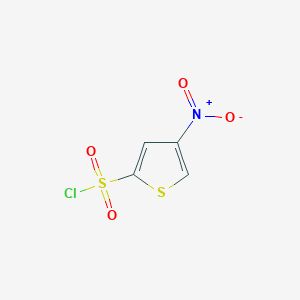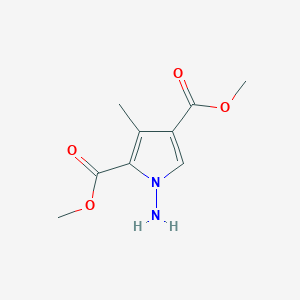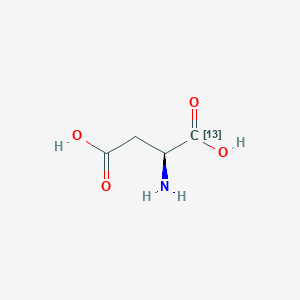
(R)-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol
Übersicht
Beschreibung
(R)-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol, commonly known as CATE, is a chiral auxiliary used in the synthesis of various organic compounds. It is a white crystalline solid with a molecular weight of 379.49 g/mol and a melting point of 142-144°C. CATE is widely used in the pharmaceutical industry for the synthesis of chiral drugs and other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation in Amino-substituted Derivatives
A study on the electrochemical and spectral characteristics of a series of amino-substituted triphenylamine derivatives, including triphenylamine as a reference, highlighted the importance of these compounds in the development of electrochemical sensors and devices. The oxidation potentials and the stability of the oxidized products of these derivatives offer insights into their potential applications in electrochemical systems (Chiu et al., 2005).
Synthesis and Conjugation of Dyes
Research into the synthesis of 5- and 6-carboxy-X-rhodamines from amino groups of molecules of interest presents a significant application in the development of dyes for biological labeling and imaging techniques. These compounds, due to their ability to conjugate with amino groups, are valuable in the preparation of labeled compounds for research and diagnostic purposes (Uddin & Marnett, 2008).
Development of Organic Building Blocks
The utilization of rhodium(II) azavinyl carbenes for the facile and mild formal 1,3-insertion into N-H and O-H bonds of primary and secondary amides and various alcohols indicates a broad application in synthesizing bisfunctionalized (Z)-olefins. This method expands the toolkit for creating valuable organic building blocks, showcasing the potential of amino-substituted compounds in complex organic synthesis (Chuprakov et al., 2014).
Anticancer Drug Research
A study on amino acetate functionalized Schiff base organotin(IV) complexes demonstrated their potential as anticancer drugs. These complexes, through their structural characterization and in vitro cytotoxicity studies, show promise in the development of new therapeutic agents, highlighting the importance of such compounds in medicinal chemistry (Basu Baul et al., 2009).
Spectroscopic and Molecular Docking Studies
Spectroscopic investigations and molecular docking studies of (R)-2-Amino-1-Phenylethanol provide valuable information for the design of anti-bacterial agents. These studies, which include FT-IR, FT-Raman, NMR, and UV analysis, offer insights into the molecular interactions and potential biological activities of these compounds (Subashini & Periandy, 2016).
Eigenschaften
IUPAC Name |
methyl N-[(1R)-2-hydroxy-1,2,2-triphenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-26-21(24)23-20(17-11-5-2-6-12-17)22(25,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,25H,1H3,(H,23,24)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZUAVPCBIFLIB-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584255 | |
| Record name | Methyl [(1R)-2-hydroxy-1,2,2-triphenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol | |
CAS RN |
352535-67-2 | |
| Record name | Methyl [(1R)-2-hydroxy-1,2,2-triphenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(3-Methyl-1-piperidinyl)methyl]benzonitrile](/img/structure/B1612424.png)

![Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B1612426.png)
![5-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B1612428.png)
![2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1612429.png)





